molecular formula C23H15NO7 B14907738 2-(3,4-dihydroxyphenyl)-5-hydroxy-10-(pyridin-3-yl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione

2-(3,4-dihydroxyphenyl)-5-hydroxy-10-(pyridin-3-yl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione

Cat. No.: B14907738
M. Wt: 417.4 g/mol
InChI Key: AWCSCIFTABHQHU-UHFFFAOYSA-N
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Description

2-(3,4-dihydroxyphenyl)-5-hydroxy-10-(pyridin-3-yl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is a complex organic compound belonging to the class of pyranochromenes. This compound is notable for its potential biological activities, particularly in the field of medicinal chemistry. It has been studied for its anticancer properties and other pharmacological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydroxyphenyl)-5-hydroxy-10-(pyridin-3-yl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione typically involves the use of phloroglucinol as a starting material. The synthetic route includes a regioselective reaction to form the pyranochromene core. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis in a laboratory setting provides a foundation for scaling up. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is encouraged to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydroxyphenyl)-5-hydroxy-10-(pyridin-3-yl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3,4-dihydroxyphenyl)-5-hydroxy-10-(pyridin-3-yl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the inhibition of certain enzymes and signaling pathways involved in cancer cell proliferation and survival. The exact molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to oxidative stress and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 5-hydroxy-2-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
  • 5-methoxy-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione

Uniqueness

2-(3,4-dihydroxyphenyl)-5-hydroxy-10-(pyridin-3-yl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione stands out due to its unique combination of hydroxyl and pyridinyl groups, which contribute to its potent biological activities. The presence of these functional groups enhances its ability to interact with various biological targets, making it a promising candidate for further drug development .

Properties

Molecular Formula

C23H15NO7

Molecular Weight

417.4 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-10-pyridin-3-yl-9,10-dihydropyrano[2,3-h]chromene-4,8-dione

InChI

InChI=1S/C23H15NO7/c25-14-4-3-11(6-15(14)26)18-8-16(27)22-17(28)9-19-21(23(22)31-18)13(7-20(29)30-19)12-2-1-5-24-10-12/h1-6,8-10,13,25-26,28H,7H2

InChI Key

AWCSCIFTABHQHU-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C=C(C3=C2OC(=CC3=O)C4=CC(=C(C=C4)O)O)O)OC1=O)C5=CN=CC=C5

Origin of Product

United States

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